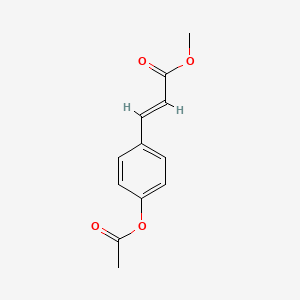

2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde

Übersicht

Beschreibung

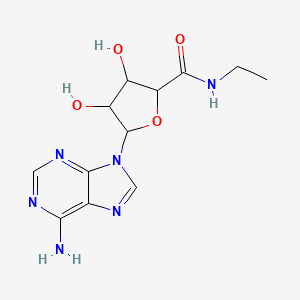

2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde (2,5-DMP-3,4-DCA) is a heterocyclic aldehyde compound with a unique chemical structure and a wide range of applications in the pharmaceutical and biochemistry fields. It is a colorless liquid with a pungent odor, and is used as a starting material for the synthesis of heterocyclic compounds, such as 2,5-difluoropyridine derivatives, and as a reagent in the preparation of pyrrole and pyrrolidine derivatives. 2,5-DMP-3,4-DCA has also been used in the synthesis of peptides, peptidomimetics, and other bioactive compounds.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry Applications

2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde has been employed as a precolumn derivatization reagent for high-performance liquid chromatography (HPLC) analysis. This compound reacts with primary amino groups under mild conditions, facilitating the qualitative and quantitative analysis of amino acids and commercial polyamino acid preparations. This utility highlights its importance in analytical chemistry, especially in the optimization of HPLC methodologies (Gatti et al., 2010).

Organic Synthesis and Structural Analysis

In the realm of organic synthesis, this compound has been crucial in the synthesis of various pyrrole derivatives. For example, its derivatives have been characterized using spectroscopic methods like FT–IR, 1H NMR, and UV–visible analyses, providing insights into their structural and electronic properties. These studies are significant for understanding the reactivity and potential applications of these pyrrole compounds in various chemical reactions (Singh et al., 2014).

Synthesis Methodologies

This compound has also been pivotal in developing new synthesis methods for pyrrole-2,5-dicarbaldehydes and their derivatives. These methods involve intermediate formations, such as 2,5-bis(1,3-benzodithiol-2-yl)pyrroles, followed by hydrolysis. The overall yields from these synthesis methods range significantly, demonstrating the versatility of this compound in organic synthesis (Cadamuro et al., 1996; Cadamuro et al., 1993).

Enantiomeric Separation and Analysis

The compound has been involved in studies related to the chromatographic separation of enantiomers and the determination of barriers to racemization in sterically hindered pyrroles. This research provides valuable information for the separation and analysis of chiral compounds, a critical aspect of pharmaceutical chemistry (Vorkapić-Furač et al., 1989).

Application in Dietary Supplements Analysis

Another significant application of this compound is in the analysis of dietary supplements and phytoextracts. It has been used as a pre-column derivatization reagent for HPLC analysis of octopamine and tyramine, showcasing its potential in the food and nutrition industry (Gatti et al., 2012).

Crystallography and Molecular Structure

The compound has also been utilized in crystallography and molecular structure analysis. Studies on hydrogen-bonding patterns in derivatives of 2,4-dimethylpyrrole, which are structurally similar to this compound, provide insights into the structural and intermolecular interactions of these compounds (Senge & Smith, 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause serious eye irritation . The precautionary statements associated with this compound are P305+P351+P338, which suggest that if it gets in the eyes, one should rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Wirkmechanismus

Target of Action

The primary targets of 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers

Biochemical Pathways

It’s worth noting that pyrrole derivatives have been found to enhance cell-specific productivity in certain contexts

Biochemische Analyse

Biochemical Properties

2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde plays a significant role in biochemical reactions, particularly as a derivatization reagent for high-performance liquid chromatography (HPLC) analysis of amino acids . It reacts with primary amino groups under mild conditions to form stable adducts, which can be easily detected and quantified. This compound interacts with enzymes and proteins that contain primary amino groups, facilitating the analysis of amino acid composition in biological samples.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with primary amino groups in biomolecules. This interaction leads to the formation of stable adducts, which can be detected and analyzed using HPLC. The compound’s ability to form these adducts makes it a valuable tool for studying amino acid composition and protein modifications in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are crucial factors to consider. The compound is known to be stable under dark and inert atmosphere conditions at room temperature . Over time, it may degrade if exposed to light or reactive environments, which can affect its efficacy in biochemical reactions. Long-term studies are needed to assess the compound’s stability and its impact on cellular function in both in vitro and in vivo settings.

Eigenschaften

IUPAC Name |

2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-7(3-10)8(4-11)6(2)9-5/h3-4,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDZUXWJEWKBKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1)C)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401982 | |

| Record name | 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56139-74-3 | |

| Record name | 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56139-74-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde interact with amino acids, and what are the downstream effects for analysis?

A1: this compound reacts with primary amines, including those found in amino acids, forming fluorescent derivatives. [, ] This reaction improves the detectability of amino acids in techniques like high-performance liquid chromatography (HPLC) coupled with UV detection. [, , ] The enhanced sensitivity allows for the quantification of trace amounts of amino acids in complex matrices like dietary supplements and food products. [, ]

Q2: Can you provide details on the structural characterization of this compound?

A2: While the provided research focuses on the application of this compound, it lacks specific details regarding its molecular formula, weight, and spectroscopic data. Further investigation into chemical databases or literature focused on its synthesis and characterization would be required for this information.

Q3: Are there specific analytical methods associated with the use of this compound?

A3: The research highlights the use of this compound as a pre-column derivatization reagent for HPLC with UV detection. [, , ] This method involves reacting the target amino acids with the compound before injecting them into the HPLC system. The resulting derivatives exhibit improved chromatographic separation and UV absorbance, facilitating both qualitative and quantitative analysis. [, , ]

Q4: What are the potential applications of this compound in food chemistry and analysis?

A4: The research suggests that this compound shows promise for determining amino acid content in various matrices. For example, one study demonstrated its use in analyzing octopamine and tyramine levels in dietary supplements and phytoextracts. [] Another study highlighted its potential for determining amino acid composition in both new and commercially available food supplements. [] These applications are crucial for quality control, nutritional labeling accuracy, and ensuring food safety.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Methylphenyl)-1,9b-dihydropyrazolo[1,5-b]isoindol-5-one](/img/structure/B1225539.png)

![2-(2-Bromophenyl)-5-[(7-nitro-4-quinazolinyl)oxymethyl]-1,3,4-oxadiazole](/img/structure/B1225540.png)

![5-Methyl-7-(trifluoromethyl)-2-thiazolo[4,5-b]pyridinamine](/img/structure/B1225542.png)

![4-{4-(2-furylmethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B1225543.png)

![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)benzamide](/img/structure/B1225544.png)

![2-[2-[[3-(1,3-Benzoxazol-2-yl)anilino]-oxomethyl]phenyl]benzoic acid](/img/structure/B1225545.png)

![3-(5-{(Z)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B1225546.png)

![6-[(Phenylmethylthio)methyl]imidazo[2,1-b]thiazole](/img/structure/B1225552.png)

![methyl 5-chloro-2-methoxy-4-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B1225559.png)

![2-(4-Methoxyphenyl)-4-quinolinecarboxylic acid [2-oxo-2-(propan-2-ylamino)ethyl] ester](/img/structure/B1225561.png)